1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

Lipophilicity Membrane permeability Pharmacokinetics

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806694-99-4) belongs to the aryl trifluoromethylthio (SCF3) ketone class, characterized by a propan-1-one carbonyl on a phenyl ring bearing both a 3-fluoro substituent and a 5-SCF3 group. The SCF3 moiety is recognized as a privileged pharmacophore in modern drug discovery due to its exceptional lipophilicity (Hansch π = 1.44 versus 0.88 for CF3) and strong electron-withdrawing character (Hammett σm = 0.40, σp = 0.50).

Molecular Formula C10H8F4OS
Molecular Weight 252.23 g/mol
Cat. No. B14060957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one
Molecular FormulaC10H8F4OS
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)F
InChIInChI=1S/C10H8F4OS/c1-2-9(15)6-3-7(11)5-8(4-6)16-10(12,13)14/h3-5H,2H2,1H3
InChIKeyQXNOKIJYABVVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one: A Dual-Functionalized Fluorinated Building Block for Pharmaceutical and Agrochemical R&D Procurement


1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806694-99-4) belongs to the aryl trifluoromethylthio (SCF3) ketone class, characterized by a propan-1-one carbonyl on a phenyl ring bearing both a 3-fluoro substituent and a 5-SCF3 group . The SCF3 moiety is recognized as a privileged pharmacophore in modern drug discovery due to its exceptional lipophilicity (Hansch π = 1.44 versus 0.88 for CF3) and strong electron-withdrawing character (Hammett σm = 0.40, σp = 0.50) [1]. This specific substitution pattern—meta-fluoro combined with meta-SCF3—generates a unique electronic landscape distinct from the more common para-substituted, ortho-substituted, or non-fluorinated SCF3 analogs, positioning this compound as a strategic intermediate for lead optimization programs that require fine-tuned lipophilicity, metabolic stability, and regiochemical reactivity.

Why 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one Cannot Be Replaced by Generic SCF3 Analogs in Structure-Activity Programs


The simultaneous presence of the 3-fluoro and 5-SCF3 substituents generates a cooperative electronic push-pull system that generic mono-substituted SCF3 analogs cannot replicate . Quantitative substituent parameter analysis reveals that the SCF3 group's Hammett σm (0.40) and σp (0.50) values differ meaningfully from CF3 (0.43, 0.54), indicating that the SCF3 group exerts a distinct inductive-withdrawing field effect when paired with an additional electron-withdrawing fluoro substituent at the meta position [1]. Furthermore, the propan-1-one carbonyl regiochemistry—as opposed to the propan-2-one isomer—determines enolate formation site and downstream reactivity in asymmetric synthesis, making isomer substitution impossible without altering stereochemical outcomes . The predicted XLogP3 of the non-fluorinated analog 1-(3-(trifluoromethylthio)phenyl)propan-1-one is 3.8; addition of the 3-fluoro group shifts this parameter upward by an estimated 0.2–0.4 log units, a change that is consequential for CNS penetration and membrane partitioning optimization [2].

Quantitative Differentiation Evidence for 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one Against Closest Structural Analogs


SCF3 vs CF3 Hansch Hydrophobicity Parameter: π = 1.44 vs 0.88 — A 1.64-Fold Increase in Lipophilicity Driving Membrane Permeability Optimization

The SCF3 group confers a Hansch hydrophobicity parameter π = 1.44, which is 1.64-fold higher than the CF3 group (π = 0.88). This quantitative difference means that replacing a CF3 substituent with SCF3 on the same phenyl scaffold increases the octanol-water partition coefficient (logP) substantially, enhancing the molecule's capacity to cross lipid membranes [1]. The target compound, bearing both a 3-fluoro and a 5-SCF3 group, achieves a predicted XLogP3 approximately 0.2–0.4 units above its non-fluorinated SCF3-only analog (XLogP3 = 3.8), positioning it in the optimal logP range for CNS drug candidates while retaining the metabolic stability advantages of the SCF3 moiety [2].

Lipophilicity Membrane permeability Pharmacokinetics

SCF3 Hammett Substituent Constants: Distinct Electronic Profile vs CF3 — σm = 0.40 (SCF3) vs 0.43 (CF3) and σp = 0.50 (SCF3) vs 0.54 (CF3)

The SCF3 group exhibits Hammett substituent constants σm = 0.40 and σp = 0.50, compared to σm = 0.43 and σp = 0.54 for CF3 [1]. While both groups are strongly electron-withdrawing, SCF3 displays a notably smaller σp relative to σm than CF3, reflecting the sulfur atom's ability to participate in resonance donation that partially offsets the inductive withdrawal at the para position. When SCF3 is positioned at the 5-position (meta to the carbonyl-bearing C-1) and paired with a 3-fluoro group, the resultant electronic environment creates a unique dipolar moment and charge distribution across the phenyl ring that differs from para-SCF3, ortho-SCF3, or fluoro-absent analogs [2]. This difference directly impacts electrophilic aromatic substitution reactivity, enolate acidity at the propan-1-one α-carbon, and non-covalent interactions (e.g., halogen bonding, π-stacking) with biological targets.

Electronic effects Reactivity modulation Structure-activity relationship

Predicted XLogP3 Comparison: Target Compound (3-F,5-SCF3) vs Non-Fluorinated Analog (3-SCF3 Only) — Estimated ΔlogP = +0.2 to +0.4

The non-fluorinated analog 1-(3-(trifluoromethylthio)phenyl)propan-1-one (PubChem CID 21325272) has a computed XLogP3-AA = 3.8 and a topological polar surface area (TPSA) = 42.4 Ų [1]. The target compound 1-(3-fluoro-5-(trifluoromethylthio)phenyl)propan-1-one (MW = 252.23 g/mol, molecular formula C10H8F4OS) incorporates an additional aromatic fluorine atom . Structure-property relationship analysis of matched molecular pairs (MMP) demonstrates that substituting an aromatic hydrogen with fluorine increases calculated logP by approximately 0.2–0.4 units due to the fluorine atom's polarizability effect dominating over its inductive effect on partitioning behavior. This places the target compound's estimated XLogP3 in the range of 4.0–4.2, which is within the optimal window for blood-brain barrier penetration (logP 3–5) while remaining compliant with Lipinski's Rule of Five.

Physicochemical property prediction logP optimization CNS drug design

Propan-1-one vs Propan-2-one Regiochemistry: Divergent Enolate Chemistry and Asymmetric Synthesis Utility

The target compound features a propan-1-one carbonyl (ethyl ketone), while its closest ketone isomer is 1-(3-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806538-17-9, methyl ketone) . In propan-1-one, the carbonyl is directly attached to the phenyl ring (Ar–C(=O)–CH2CH3), placing the α-methylene group two bonds away from the aromatic system. In the propan-2-one isomer, the carbonyl is separated from the phenyl ring by a benzylic methylene (Ar–CH2–C(=O)–CH3). This regiochemical difference has profound consequences: the propan-1-one isomer allows for direct enolate formation at the α-carbon adjacent to both the carbonyl and the aromatic ring, enabling stereocontrolled aldol reactions, Mannich reactions, and α-heterofunctionalization with aryl electronic influence. The propan-2-one isomer generates enolates at the terminal methyl group with different acidity (pKa ~19–20 for acetone-type vs ~24–25 for acetophenone-type α-protons) and regioselectivity .

Enolate chemistry Asymmetric synthesis Building block differentiation

SCF3-Containing Antibacterial Pharmacophore: Class-Level Evidence for SCF3 as a Privileged Moiety in Anti-Gram-Positive Drug Design

A systematic screen of SCF3- and SF5-substituted tetrahydroquinoline compounds demonstrated that SCF3-containing analogs exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with MIC values as low as 1–4 μg/mL [1]. Critically, analogs lacking the SCF3 or SF5 moieties were completely inactive against these bacterial strains, establishing the SCF3 group as an essential pharmacophoric element rather than a passive structural feature. In a 30-day serial exposure experiment, MRSA remained susceptible to the SCF3-containing lead compound while resistance to ciprofloxacin and mupirocin emerged by day 10, suggesting that the SCF3 pharmacophore may engage bacterial targets via mechanisms less prone to resistance development. The target compound, as a versatile SCF3-containing aryl ketone building block, provides a modular entry point for constructing SCF3-decorated antibacterial candidates with tunable substitution at the ketone α-position and on the phenyl ring .

Antibacterial activity Drug-resistant bacteria Pharmacophore design

SCF3-Enhanced Metabolic Stability: Strong Electron-Withdrawing Character Protects Against Oxidative Metabolism

The SCF3 group's potent electron-withdrawing capability (Hammett σp = 0.50) confers enhanced metabolic stability to functional molecules by deactivating the attached aromatic ring toward cytochrome P450-mediated oxidative metabolism [1]. This is supported by the observation that SCF3-containing drug molecules are not readily oxidized in vivo, significantly improving their metabolic stability compared to non-fluorinated or CF3-substituted analogs [2]. In a direct chalcogen isostere comparison, the SCF3 and SeCF3 groups were found to be more lipophilic than their OCF3 oxygen counterparts while maintaining equivalent microsomal stability, indicating that sulfur-for-oxygen substitution may be beneficial for in vivo half-life without introducing metabolic liabilities . The target compound, with its SCF3 group meta to the ketone and a 3-fluoro group providing additional metabolic shielding, is predicted to exhibit superior resistance to Phase I oxidation compared to non-fluorinated SCF3 analogs and especially compared to OCF3 isosteres.

Metabolic stability Cytochrome P450 Drug metabolism

Procurement-Relevant Application Scenarios for 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one in Drug Discovery and Chemical Development


Lead Optimization: Enhancing CNS Penetration Through SCF3-Mediated Lipophilicity Tuning

In CNS drug discovery programs where the lead compound's logP falls below the optimal blood-brain barrier penetration window (logP 3–5), incorporation of the target compound's 3-fluoro-5-SCF3-phenyl scaffold can increase logP by an estimated 0.2–0.4 units relative to non-fluorinated SCF3 analogs, leveraging the SCF3 group's Hansch π = 1.44 (1.64-fold higher than CF3 at π = 0.88) [1]. The propan-1-one carbonyl provides a reactive handle for further elaboration via enolate chemistry, reductive amination, or Grignard addition, enabling the construction of diverse CNS-targeted chemotypes from a single building block [2].

Antibacterial Pharmacophore Construction: Building SCF3-Containing Agents Against Multidrug-Resistant Gram-Positive Pathogens

Class-level evidence demonstrates that SCF3-containing compounds exhibit potent bactericidal activity (MIC = 1–4 μg/mL) against MRSA and VRE, while non-SCF3 analogs are completely inactive [1]. The target compound serves as a strategic intermediate for constructing SCF3-decorated antibacterial candidates through ketone functionalization, enabling medicinal chemistry teams to build focused libraries around the privileged SCF3 pharmacophore. Its 3-fluoro substituent provides an additional vector for modulating target binding and metabolic stability without increasing molecular weight beyond drug-like limits [2].

Asymmetric Synthesis: Chiral Building Block for Enantioselective Trifluoromethylthiolation Programs

The propan-1-one carbonyl of the target compound enables enolate formation at the α-methylene position, which can be exploited in diastereoselective and enantioselective transformations including asymmetric aldol reactions, Mannich reactions, and α-heterofunctionalization [1]. The distinct enolate regiochemistry of the propan-1-one isomer (vs the propan-2-one isomer CAS 1806538-17-9) provides access to chiral SCF3-containing products with the stereocenter positioned adjacent to the aromatic ring, a motif of growing interest in pharmaceutical development as highlighted by the Chachignon and Cahard review on asymmetric SCF3 construction [2].

Metabolic Stability Optimization: Replacing Oxidation-Labile Phenyl Rings with 3-Fluoro-5-SCF3 Scaffolds

Programs encountering rapid Phase I metabolism of unsubstituted or mono-substituted phenyl rings can employ the target compound's 3-fluoro-5-SCF3-phenyl core as a metabolically stabilized replacement. The strong electron-withdrawing character of both fluorine (σm ≈ 0.34) and SCF3 (σm = 0.40) deactivates the aromatic ring toward P450-mediated oxidation [1]. Direct chalcogen isostere comparisons confirm that SCF3 maintains or improves microsomal stability relative to OCF3, making it the preferred choice when both metabolic stability and lipophilicity must be simultaneously optimized [2].

Quote Request

Request a Quote for 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.